Chemical properties of 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
Chemical properties of 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(1-Pyrrolidinylmethyl)piperidine Dihydrochloride
Introduction and Scientific Context
The molecular scaffolds of piperidine and pyrrolidine are foundational pillars in the architecture of pharmacologically active compounds.[1][2][3] Their prevalence in both natural products and synthetic drugs underscores their unique ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[3][4] 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a diamine compound that incorporates both of these critical heterocyclic systems. As a bifunctional building block, it offers significant potential for the construction of novel, complex molecular entities in drug discovery and materials science.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's chemical identity, physicochemical properties, a robust protocol for its analytical characterization, and insights into its stability, handling, and utility as a research chemical. The methodologies and explanations are grounded in established chemical principles to ensure scientific integrity and practical applicability.
Chemical Identity and Physicochemical Profile
Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is structurally defined by a piperidine ring connected at the 3-position to a pyrrolidine ring via a methylene bridge. The dihydrochloride salt form indicates that both the secondary amine of the piperidine ring and the tertiary amine of the pyrrolidine ring are protonated, each associated with a chloride counter-ion.
Example Experimental Protocol: Reductive Amination
This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety protocols.
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Reaction Setup: To a solution of piperidine-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M) at room temperature, add pyrrolidine (1.1 eq). Stir the mixture for 30 minutes.
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Causality: This initial step allows for the formation of the intermediate iminium ion, which is the electrophile for the subsequent reduction. Using a slight excess of the amine ensures complete consumption of the aldehyde.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
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Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than NaBH₄, reducing the likelihood of side reactions and allowing for a one-pot procedure. Portion-wise addition helps control any potential exotherm.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x).
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Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction (acetic acid) and any remaining reducing agent. Extraction with an organic solvent isolates the free-base product from the aqueous phase.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of DCM/Methanol containing 1% triethylamine (TEA).
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Causality: Chromatography separates the desired product from unreacted starting materials and byproducts. The addition of TEA to the eluent is critical to prevent the polar amine product from streaking on the acidic silica gel, ensuring a clean separation.
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Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol (IPA). Add a 2 M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring. A white precipitate should form.
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Isolation: Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Profile (Expected)
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¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple methylene groups. Key signals would include distinct peaks for the protons on the carbon adjacent to the piperidine nitrogen and the pyrrolidine nitrogen, which would be significantly deshielded. The N-H protons of the ammonium ions would likely appear as broad singlets.
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¹³C NMR: The carbon spectrum should show 10 distinct signals corresponding to each carbon atom in the molecule, confirming the molecular backbone.
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Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be for the free base [M+H]⁺ at m/z ~169.15, corresponding to the monoprotonated molecule (C₁₀H₂₁N₂⁺).
Chromatographic Purity Assessment: RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and reliable method for assessing the purity of polar organic compounds like amine hydrochlorides. [5][6]
Protocol: RP-HPLC Method for Purity Determination
This method provides a starting point for purity analysis and should be fully validated according to ICH guidelines for quantitative use. [7]
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Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
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Sample Preparation: Accurately weigh and dissolve the compound in Mobile Phase A to a final concentration of ~1 mg/mL.
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Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier for elution. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient ensures elution of the main compound and any impurities with different polarities. |
| Detection | UV at 210 nm | Amine compounds without strong chromophores typically absorb at low UV wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
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Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Stability, Storage, and Safety
Stability and Handling
As a dihydrochloride salt of a diamine, the compound is expected to be a stable, crystalline solid. However, it is likely hygroscopic and should be protected from moisture to prevent clumping and ensure accurate weighing. [8]It is incompatible with strong bases, which will deprotonate the ammonium salts to the free base, and strong oxidizing agents. [8][9]
Recommended Storage Conditions
To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [9]For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation from atmospheric moisture and carbon dioxide.
Safety Precautions
While specific toxicity data is not available, compounds of this class should be handled with care. Based on data from similar piperidine hydrochloride derivatives, potential hazards include:
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Eye Irritation: May cause serious eye irritation. [8]* Skin Irritation: May cause skin irritation. [8][10]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [8][9] Recommended Personal Protective Equipment (PPE):
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Wear protective gloves (e.g., nitrile).
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Wear safety glasses with side-shields or goggles.
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Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.
Reactivity and Applications in Research
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the secondary amine within the piperidine ring and the tertiary amine of the pyrrolidine moiety. In its dihydrochloride form, both nitrogens are protonated, rendering them non-nucleophilic. However, upon treatment with a base, the free amine can be regenerated. The secondary amine can then undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, making it a versatile handle for further chemical modification.
Utility as a Research Scaffold
The true value of 3-(1-Pyrrolidinylmethyl)piperidine lies in its application as a molecular scaffold for building more complex molecules. The piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs. [1][4]This compound can be used as a starting point or intermediate in the synthesis of:
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Novel CNS Agents: The piperidine core is common in antipsychotic and analgesic medications. [4]* Antiviral and Antimicrobial Compounds: Nitrogen heterocycles are key components of many anti-infective agents. [4]* Enzyme Inhibitors: The defined stereochemistry and functional handles can be elaborated to target specific enzyme active sites.
By providing a rigid, diamine core, this compound allows researchers to systematically explore chemical space and develop new chemical entities with potential therapeutic value.
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Reddy, G. V., et al. (2015). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 13(28), 7676-7680. Retrieved from [Link]
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Archer, R. P., & Dargan, P. I. (2010). A novel method for the simultaneous separation and identification of common piperazines and their analogues in street samples. Analytical Methods, 2(6), 669-676. Retrieved from [Link]
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Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(3), 943-947. Retrieved from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Retrieved from [Link]
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Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s489. Retrieved from [Link]
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MDPI. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]
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Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]
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